molecular formula C12H12N2O2 B3109738 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid CAS No. 175210-33-0

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B3109738
CAS No.: 175210-33-0
M. Wt: 216.24 g/mol
InChI Key: AIJIZYHCPGYPLP-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid is an imidazole derivative characterized by a phenylethyl substituent at position 2 and a carboxylic acid group at position 4 of the imidazole ring. However, commercial availability of this compound is currently discontinued, as indicated by CymitQuimica . Its structural features, including the aromatic phenylethyl group and the polar carboxylic acid moiety, make it a versatile scaffold for chemical modifications.

Properties

IUPAC Name

2-(2-phenylethyl)-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)10-8-13-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJIZYHCPGYPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an imidazole derivative.

    Carboxylation: The final step involves the carboxylation of the imidazole ring, which can be achieved through the reaction with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The following table summarizes key structural differences and similarities between 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid and related imidazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound - 2-Phenylethyl at position 2
- Carboxylic acid at position 4
C₁₂H₁₂N₂O₂ 216.24 Discontinued; potential intermediate in bioactive molecule synthesis
Telmisartan Related Compound B - Biphenylmethyl at position 1
- Propyl at position 2
- Carboxylic acid
C₃₃H₃₀N₄O₂ 538.62 Reference standard for angiotensin II receptor antagonists (e.g., Telmisartan)
1-Phenyl-1H-imidazole-4-carboxylic acid - Phenyl at position 1
- Carboxylic acid at position 4
C₁₀H₈N₂O₂ 188.18 Structural analog with simplified substituents; used in ligand design
Methyl 2-(2-Phenylethyl)-1H-imidazole-4-carboxylate - 2-Phenylethyl at position 2
- Methyl ester at position 4
C₁₃H₁₄N₂O₂ 230.26 Esterified derivative; improves lipophilicity for pharmacokinetic studies
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid - Pyrimidinyl at position 1
- Carboxylic acid at position 4
C₈H₆N₄O₂ 190.16 Heterocyclic substituent enhances binding to kinase targets
5-Methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid - Trifluoromethylphenyl at position 2
- Methyl at position 5
C₁₂H₁₀F₃N₂O₂ 280.22 Fluorinated analog with potential antimicrobial activity

Functional and Pharmacological Comparisons

  • Bioactivity :

    • Telmisartan Related Compound B (C₃₃H₃₀N₄O₂) is a bulkier molecule with a biphenylmethyl group, enabling strong interactions with hydrophobic pockets in angiotensin II receptors . In contrast, This compound lacks this extended aromatic system, limiting its receptor specificity.
    • 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid incorporates a pyrimidine ring, which is often associated with kinase inhibition due to its ability to form hydrogen bonds with ATP-binding sites .
  • Physicochemical Properties :

    • The methyl ester derivative of the target compound (Methyl 2-(2-Phenylethyl)-1H-imidazole-4-carboxylate ) exhibits higher lipophilicity (logP ~2.1) compared to the carboxylic acid form (logP ~1.3), making it more suitable for blood-brain barrier penetration .
    • Fluorinated analogs, such as 5-Methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid , show enhanced metabolic stability due to the electron-withdrawing effects of the trifluoromethyl group .

Biological Activity

The compound 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C10H12N2O2C_{10}H_{12}N_2O_2, features an imidazole ring substituted with a phenylethyl group and a carboxylic acid moiety. This structure is pivotal in facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which play critical roles in cellular signaling pathways. For example, studies indicated significant inhibition of tyrosine kinases involved in cancer signaling pathways, suggesting its potential as an anticancer agent.
  • Receptor Modulation : It acts on sigma receptors, which are implicated in mood regulation. This interaction may offer therapeutic benefits for mood disorders such as depression and anxiety.

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

  • Neuroprotective Effects : In preclinical studies, this compound demonstrated neuroprotective properties by reducing neuronal cell death under oxidative stress conditions. This indicates potential applications in treating neurodegenerative diseases.
  • Antidepressant Activity : Its interaction with sigma receptors points to possible antidepressant effects, making it a candidate for further exploration in mood disorder therapies.

Neuroprotective Effects Study

A study evaluated the neuroprotective effects of this compound in models of oxidative stress. The results indicated a significant reduction in neuronal apoptosis, suggesting its potential utility in developing treatments for conditions like Alzheimer's disease.

Antidepressant Activity Study

Another investigation focused on the compound's affinity for sigma receptors. The findings suggested that it could act as a sigma receptor ligand, potentially providing a new avenue for antidepressant drug development.

Data Table: Biological Activity Overview

Activity Type Mechanism Therapeutic Potential
Enzyme InhibitionInhibition of tyrosine kinasesAnticancer therapy
Receptor ModulationInteraction with sigma receptorsTreatment for mood disorders
NeuroprotectionReduction of oxidative stress-induced apoptosisNeurodegenerative disease treatment
Antidepressant EffectsSigma receptor ligand activityAntidepressant development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid

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